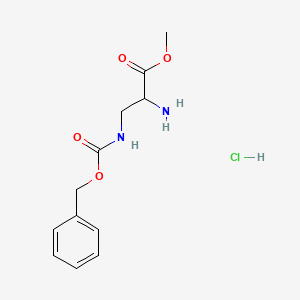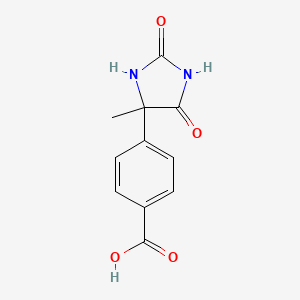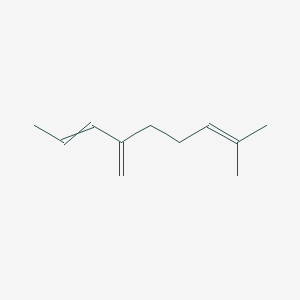
(R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3,3’-Di-1-pyrenyl-1,1’-bi-2-naphthol is a chiral organic compound known for its unique structural properties and potential applications in various scientific fields. This compound consists of two naphthol units connected by a biaryl bond, with each naphthol unit substituted by a pyrenyl group. The chiral center at the 3-position of the naphthol units imparts optical activity to the compound, making it valuable in stereochemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-3,3’-Di-1-pyrenyl-1,1’-bi-2-naphthol typically involves the following steps:
Formation of the Biaryl Bond: The biaryl bond can be formed through a Suzuki-Miyaura coupling reaction between 3-bromo-1-pyrenyl-2-naphthol and 3-boronic acid-1-pyrenyl-2-naphthol. This reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate in a solvent like toluene.
Resolution of Enantiomers: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Industrial Production Methods: Industrial production of ®-3,3’-Di-1-pyrenyl-1,1’-bi-2-naphthol may involve large-scale Suzuki-Miyaura coupling reactions followed by efficient resolution techniques to obtain the desired enantiomer. The use of continuous flow reactors and automated chromatography systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: ®-3,3’-Di-1-pyrenyl-1,1’-bi-2-naphthol can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the naphthol units, allowing for the introduction of various functional groups. Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Chemistry:
Chiral Catalysts: ®-3,3’-Di-1-pyrenyl-1,1’-bi-2-naphthol is used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Fluorescent Probes: The pyrenyl groups impart strong fluorescence, making the compound useful as a fluorescent probe in chemical sensing and imaging.
Biology:
Biomolecular Interactions: The compound can be used to study interactions with biomolecules such as proteins and nucleic acids, leveraging its chiral and fluorescent properties.
Medicine:
Drug Development:
Industry:
Materials Science: Utilized in the development of optoelectronic materials and devices due to its unique electronic properties.
作用機序
The mechanism of action of ®-3,3’-Di-1-pyrenyl-1,1’-bi-2-naphthol in various applications depends on its ability to interact with specific molecular targets. In asymmetric catalysis, the chiral center facilitates the formation of enantioselective transition states, leading to high enantioselectivity in the products. In fluorescence applications, the pyrenyl groups absorb light and emit fluorescence, allowing for the detection and imaging of target molecules.
類似化合物との比較
(S)-3,3’-Di-1-pyrenyl-1,1’-bi-2-naphthol: The enantiomer of the compound with similar properties but opposite optical activity.
1,1’-Bi-2-naphthol: A simpler biaryl compound without the pyrenyl substitution, used in similar chiral applications.
3,3’-Di-1-pyrenyl-1,1’-bi-2-phenol: A structurally similar compound with phenol units instead of naphthol.
Uniqueness: ®-3,3’-Di-1-pyrenyl-1,1’-bi-2-naphthol is unique due to the presence of both pyrenyl and naphthol units, which impart distinct electronic and optical properties. Its chiral center further enhances its utility in enantioselective applications, making it a valuable compound in various scientific fields.
特性
IUPAC Name |
1-(2-hydroxy-3-pyren-1-ylnaphthalen-1-yl)-3-pyren-1-ylnaphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H30O2/c53-51-43(39-23-19-33-17-15-29-9-5-11-31-21-25-41(39)47(33)45(29)31)27-35-7-1-3-13-37(35)49(51)50-38-14-4-2-8-36(38)28-44(52(50)54)40-24-20-34-18-16-30-10-6-12-32-22-26-42(40)48(34)46(30)32/h1-28,53-54H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMZAWXVJLOUOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)O)O)C9=C1C=CC2=CC=CC3=C2C1=C(C=C3)C=C9 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H30O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
686.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-Bromo-3-(bromomethyl)phenyl]ethanone](/img/structure/B3248214.png)





![1,3-Difluoro-2-(1-methylheptoxy)-5-[4-(4-propylcyclohexyl)cyclohexyl]benzene](/img/structure/B3248271.png)




